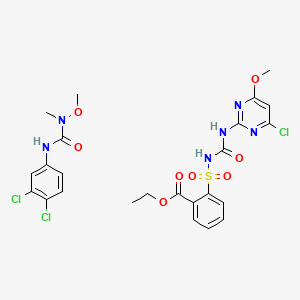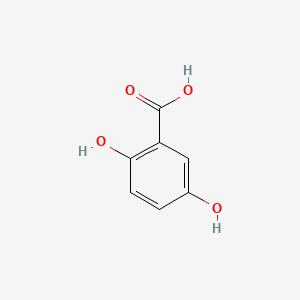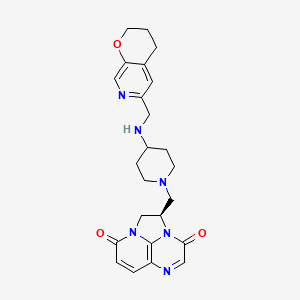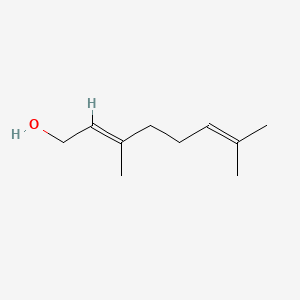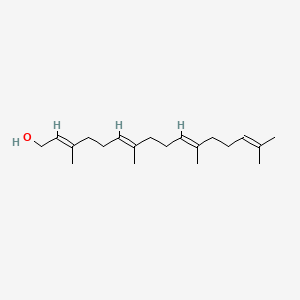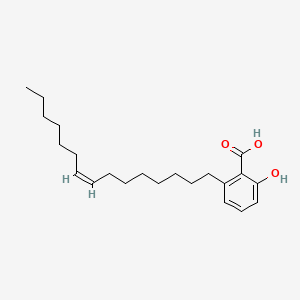
Ginkgolic acid
Übersicht
Beschreibung
Ginkgolic acid is a natural phenolic compound derived from the leaves and seeds of the Ginkgo biloba tree. This ancient tree species, often referred to as the “living fossil,” has been used in traditional medicine for centuries. This compound is known for its diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties .
Wissenschaftliche Forschungsanwendungen
Ginkgolic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study phenolic compound reactions and mechanisms.
Biology: this compound is studied for its antimicrobial properties against bacteria and fungi.
Medicine: It has shown potential in anticancer therapies, neuroprotection, and treatment of metabolic disorders like diabetes.
Industry: this compound is used in the development of natural preservatives and bioactive compounds for pharmaceuticals and cosmetics
Wirkmechanismus
Target of Action
Ginkgolic acid, a phenolic compound isolated from the leaves and seeds of Ginkgo biloba, has been found to target several key proteins and pathways. It exhibits inhibitory activity against Protein Tyrosine Phosphatases (PTPs) such as PTPN9 and DUSP9 . These enzymes play crucial roles in cellular processes like glucose uptake . This compound also targets key enzymes in pro-inflammatory lipid mediator biosynthesis, including cyclooxygenase (COX) and lipoxygenase (LO) pathways .
Mode of Action
This compound interacts with its targets, leading to a series of biochemical changes. It inhibits the activity of PTPN9 and DUSP9, thus increasing the phosphorylation of AMPK to increase glucose uptake . It also suppresses the activity of key enzymes in pro-inflammatory lipid mediator biosynthesis, including COX-1, COX-2, and 5-LO . In the context of antibacterial activity, this compound penetrates the cell membrane of bacteria like Bacillus amyloliquefaciens, leading to the quenching of green fluorescent protein (GFP) in bacteria .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the regulation of glucose uptake through the AMPK pathway . It also influences the COX and LO pathways, which are involved in the biosynthesis of pro-inflammatory lipid mediators . In addition, it disrupts iron homeostasis in bacteria, which facilitates the disruption of ribosome function and protein synthesis .
Pharmacokinetics
It is known that this compound can penetrate the cell membrane of certain bacteria in a short period of time . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
This compound exhibits a range of effects at the molecular and cellular level. It shows cytotoxic activity against a vast number of human cancers in various preclinical models . It also has significant antibacterial activity against Gram-positive bacteria . In the context of antibacterial action, it inhibits the biosynthesis of DNA, RNA, and proteins in bacteria like Bacillus amyloliquefaciens .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the antibacterial activity of this compound is significantly improved under the condition of abolishing iron homeostasis . This suggests that the efficacy and stability of this compound can be affected by the presence or absence of certain elements in the environment.
Biochemische Analyse
Biochemical Properties
Ginkgolic acid plays a significant role in various biochemical reactions. It interacts with several key enzymes and proteins, including cyclooxygenase (COX), lipoxygenase (LO), and phospholipase A2 (PLA2). These interactions are crucial in the biosynthesis of lipid mediators, which regulate inflammatory responses . This compound inhibits the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . Additionally, this compound has been shown to inhibit the activity of SUMO-specific proteases, affecting protein SUMOylation and influencing various cellular processes .
Cellular Effects
This compound exerts a range of effects on different cell types and cellular processes. It has been found to induce apoptosis in cancer cells by activating caspase-3 and arresting the cell cycle at the G0/G1 phase . This compound also influences cell signaling pathways, such as the mTOR pathway, leading to increased autophagy . Furthermore, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins . In neuronal cells, this compound has been shown to enhance long-term potentiation, a mechanism underlying learning and memory .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits the activity of key enzymes involved in lipid mediator biosynthesis, such as COX and LO . This inhibition reduces the production of pro-inflammatory mediators and modulates inflammatory responses . This compound also interferes with protein SUMOylation by inhibiting SUMO-specific proteases, leading to changes in protein stability, localization, and function . Additionally, this compound has been shown to disrupt iron homeostasis in bacteria, enhancing its antimicrobial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under physiological conditions, but its activity can be influenced by factors such as pH and temperature . Long-term exposure to this compound has been associated with sustained inhibition of enzyme activity and persistent changes in cellular function . In in vitro studies, this compound has been shown to maintain its cytotoxic effects over extended periods, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to exhibit neuroprotective and anti-inflammatory effects . At higher doses, it can induce cytotoxicity and adverse effects, such as hepatotoxicity and nephrotoxicity . In cancer models, this compound has been found to inhibit tumor growth in a dose-dependent manner, with higher doses leading to more significant reductions in tumor size . It is crucial to determine the optimal dosage to balance therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It inhibits the activity of enzymes such as COX and LO, which are involved in the biosynthesis of lipid mediators . This inhibition affects the levels of various metabolites, including prostaglandins and leukotrienes, which play critical roles in inflammation and immune responses . This compound also influences glucose metabolism by modulating the activity of enzymes such as AMPK, leading to increased glucose uptake in adipocytes and muscle cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive membrane diffusion . Its transport is influenced by factors such as pH and the presence of transport proteins . This compound has been shown to accumulate in specific tissues, such as the brain and liver, where it exerts its pharmacological effects . The distribution of this compound within the body is crucial for its therapeutic efficacy and safety.
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with various proteins and post-translational modifications. It has been shown to localize in both the cytoplasm and nucleus, where it affects protein SUMOylation and other cellular processes . The subcellular localization of this compound is essential for its activity and function, as it determines the specific cellular pathways and processes it can influence.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ginkgolic acid can be synthesized through various chemical routes. One common method involves the extraction of this compound from Ginkgo biloba leaves using solvents such as methanol or ethanol. The extract is then purified using techniques like high-performance liquid chromatography (HPLC) and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Ginkgo biloba leaves. The leaves are first dried and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification processes like column chromatography to isolate this compound. The final product is obtained after further purification and quality control checks .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ginkgolsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Ginkgolsäure kann zu Chinonen und anderen oxidierten Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können Ginkgolsäure in die entsprechenden Alkohole umwandeln.
Substitution: Ginkgolsäure kann Substitutionsreaktionen unterliegen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden unter kontrollierten Bedingungen eingesetzt
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene oxidierte, reduzierte und substituierte Derivate der Ginkgolsäure, die jeweils unterschiedliche biologische Aktivitäten aufweisen .
4. Wissenschaftliche Forschungsanwendungen
Ginkgolsäure hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Chemie: Sie wird als Modellverbindung verwendet, um Reaktionen und Mechanismen phenolischer Verbindungen zu untersuchen.
Biologie: Ginkgolsäure wird auf ihre antimikrobiellen Eigenschaften gegen Bakterien und Pilze untersucht.
Medizin: Sie hat sich als vielversprechend bei der Krebstherapie, dem Neuroprotektion und der Behandlung von Stoffwechselstörungen wie Diabetes erwiesen.
Industrie: Ginkgolsäure wird bei der Entwicklung von natürlichen Konservierungsstoffen und bioaktiven Verbindungen für Pharmazeutika und Kosmetika eingesetzt
5. Wirkmechanismus
Ginkgolsäure entfaltet ihre Wirkungen über verschiedene molekulare Ziele und Signalwege:
Antimikrobielle Aktivität: Sie stört bakterielle Zellmembranen und greift in die Eisenhomöostase ein, was zum Absterben von Bakterienzellen führt.
Antikrebsaktivität: Ginkgolsäure induziert Apoptose in Krebszellen durch Aktivierung von Caspase-Signalwegen und Regulierung pro-apoptotischer und anti-apoptotischer Proteine.
Neuroprotektive Aktivität: Sie moduliert Signalwege, die am Neuroprotektion beteiligt sind, wie den AMPK-Signalweg, verbessert die Glukoseaufnahme und reduziert oxidativen Stress.
Ähnliche Verbindungen:
Ginkgolide: Dies sind Diterpenoidlactone, die ebenfalls aus Ginkgo biloba gewonnen werden und für ihre neuroprotektiven und entzündungshemmenden Eigenschaften bekannt sind.
Bilobalid: Eine weitere Verbindung aus Ginkgo biloba, Bilobalid, hat neuroprotektive und antioxidative Eigenschaften.
Einzigartigkeit der Ginkgolsäure: Ginkgolsäure ist einzigartig aufgrund ihres breiten Spektrums an biologischen Aktivitäten, darunter antimikrobielle, Antikrebs- und neuroprotektive Wirkungen. Im Gegensatz zu Ginkgoliden und Bilobalid, die sich hauptsächlich auf den Neuroprotektion konzentrieren, hat Ginkgolsäure eine größere Bandbreite an Anwendungen in verschiedenen Bereichen .
Vergleich Mit ähnlichen Verbindungen
Ginkgolides: These are diterpenoid lactones also derived from Ginkgo biloba, known for their neuroprotective and anti-inflammatory properties.
Bilobalide: Another compound from Ginkgo biloba, bilobalide has neuroprotective and antioxidant activities.
Uniqueness of Ginkgolic Acid: this compound is unique due to its broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects. Unlike ginkgolides and bilobalide, which primarily focus on neuroprotection, this compound has a wider range of applications in various fields .
Eigenschaften
CAS-Nummer |
22910-60-7 |
|---|---|
Molekularformel |
C22H34O3 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
2-hydroxy-6-[(E)-pentadec-8-enyl]benzoic acid |
InChI |
InChI=1S/C22H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h7-8,15,17-18,23H,2-6,9-14,16H2,1H3,(H,24,25)/b8-7+ |
InChI-Schlüssel |
YXHVCZZLWZYHSA-BQYQJAHWSA-N |
SMILES |
O=C(O)C1=C(CCCCCCC/C=C\CCCCCC)C=CC=C1O |
Isomerische SMILES |
CCCCCC/C=C/CCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
Kanonische SMILES |
CCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
Aussehen |
Solid powder |
melting_point |
45.3 - 48 °C |
Key on ui other cas no. |
22910-60-7 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ginkgoic acid; AK-46666; AK46666; AK 46666; HY-N0077; HYN0077; HY N0077 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ginkgolic acid exert its anti-cancer effects?
A1: this compound demonstrates anti-cancer activity through various mechanisms, including:
- Inhibition of Pro-Inflammatory Signaling: Ginkgolic acids suppress pro-inflammatory signaling cascades, such as the NF-κB pathway, which plays a crucial role in cancer development and progression. []
- Suppression of Oncogenic Transcription Factors: These compounds can inhibit the activity of oncogenic transcription factors, which are proteins that regulate gene expression and contribute to cancer cell growth and survival. []
- Inhibition of SUMOylation: Ginkgolic acids act as potent inhibitors of SUMOylation, a post-translational modification process involved in various cellular processes, including DNA repair, cell cycle regulation, and signal transduction. Disruption of SUMOylation can lead to cell death and inhibit tumor growth. []
- Induction of Apoptosis: Research indicates that ginkgolic acids can trigger apoptosis, a programmed cell death mechanism, in various cancer cell lines, including leukemia cells. []
Q2: How does this compound interact with glycine receptors?
A2: this compound exhibits subunit-specific modulation of glycine receptors, primarily targeting the α1 subunit:
- Potentiation of α1 Glycine Receptors: this compound enhances the amplitude of currents mediated by α1 homomeric and α1/β heteromeric glycine receptors, leading to increased receptor activity. []
- Subunit Specificity: Interestingly, this compound does not significantly affect the activity of α2 or α3 glycine receptors, indicating a high degree of selectivity for the α1 subunit. [, ]
- Amino Acid Residues Involved: Studies involving site-directed mutagenesis have identified specific amino acid residues in the α1 subunit that are crucial for the potentiating effects of this compound. []
Q3: What is the chemical structure of this compound?
A3: Ginkgolic acids are a group of 6-alkylsalicylic acids, characterized by an alkyl side chain of varying length and saturation attached to a salicylic acid moiety. The most common ginkgolic acids have side chains with 13, 15, or 17 carbons.
Q4: What spectroscopic techniques are used to characterize this compound?
A4: Various spectroscopic techniques are employed to identify and characterize ginkgolic acids:
- HPLC (High-Performance Liquid Chromatography): This method is widely used for separating and quantifying individual this compound homologs in extracts and preparations. [, , , , ]
- LC/MS (Liquid Chromatography-Mass Spectrometry): LC/MS provides accurate identification and structural information by separating individual ginkgolic acids and determining their mass-to-charge ratios. [, , ]
- NMR (Nuclear Magnetic Resonance): NMR spectroscopy helps elucidate the structure and stereochemistry of ginkgolic acids by analyzing the magnetic properties of atomic nuclei. []
- FTIR (Fourier Transform Infrared Spectroscopy): FTIR spectroscopy identifies functional groups present in ginkgolic acids based on their characteristic infrared absorption patterns. []
Q5: How stable is this compound under different conditions?
A5: The stability of this compound is influenced by factors like temperature and light exposure. Studies show that:
- Heat Stability: this compound exhibits good stability at temperatures below 25°C, but its stability decreases at higher temperatures. []
- Light Sensitivity: Prolonged exposure to sunlight can degrade this compound, suggesting the importance of protecting extracts and formulations from light. []
Q6: What are the challenges in formulating this compound for therapeutic use?
A6: this compound's hydrophobic nature poses challenges for formulation and delivery:
- Solubility: this compound exhibits limited solubility in aqueous solutions, which can hinder its bioavailability and therapeutic efficacy. []
- Stability: The compound's sensitivity to heat and light necessitates careful formulation strategies to ensure product stability and shelf life. []
Q7: What are some strategies to improve the solubility and bioavailability of this compound?
A7: Several approaches can enhance the solubility and bioavailability of this compound:
- Microemulsion Formulation: Microemulsions, consisting of oil, water, and surfactants, can encapsulate this compound, improving its solubility and facilitating its absorption. [, ]
- Gel Formulations: this compound can be incorporated into gels using suitable gelling agents, offering controlled release and improved topical delivery. []
- Nanofiber-Based Delivery Systems: Immobilizing this compound on electrospun nanofiber mats enhances its stability and allows for controlled release, potentially improving its therapeutic efficacy. []
Q8: What analytical methods are employed for quality control of this compound in Ginkgo biloba products?
A8: Accurate quantification of ginkgolic acids in Ginkgo biloba products is essential to ensure product safety and efficacy. Analytical methods commonly used include:
- HPLC: HPLC coupled with UV detection is a widely adopted method for separating and quantifying individual this compound homologs. [, , , , ]
- Gas Chromatography with Pyrolytic Methylation: This technique converts ginkgolic acids into volatile derivatives that can be separated and analyzed by gas chromatography. []
- Direct Analysis in Real Time-Mass Spectrometry (DART-MS): DART-MS allows for rapid and direct analysis of ginkgolic acids in complex matrices without extensive sample preparation. []
Q9: What are the known toxicological concerns associated with ginkgolic acids?
A9: While Ginkgo biloba leaf extracts are generally considered safe for human consumption, ginkgolic acids, primarily found in the seeds and other parts of the plant, raise toxicological concerns:
- Allergic Reactions: Ginkgolic acids are known contact allergens and can induce allergic reactions, including contact dermatitis, in sensitive individuals. []
- Toxicity: High doses of ginkgolic acids can exhibit toxicity, as evidenced by studies showing lethal effects on chick embryos in the hen's egg test. []
Q10: What are the regulatory guidelines regarding this compound content in Ginkgo biloba products?
A10: Regulatory agencies set limits on this compound content in Ginkgo biloba products to minimize potential risks:
- European Pharmacopoeia: The European Pharmacopoeia recommends a maximum this compound content of 5 ppm (parts per million) in standardized Ginkgo biloba leaf extracts. []
Q11: What are potential future applications of this compound?
A11: Ongoing research suggests promising avenues for this compound in various fields:
- Anti-Cancer Therapy: The anti-inflammatory, anti-proliferative, and pro-apoptotic properties of this compound warrant further investigation as a potential anti-cancer agent. []
- Anti-Inflammatory Treatments: this compound's ability to modulate inflammatory pathways could be harnessed for developing novel anti-inflammatory therapies for conditions like arthritis. []
- Anti-Microbial Applications: Studies have demonstrated the antimicrobial activity of ginkgolic acids against various bacteria and fungi, suggesting potential applications in food preservation and the development of novel anti-infective agents. [, , , ]
Q12: What are the key areas for future research on this compound?
A12: To fully harness the therapeutic potential of this compound, several research areas require further exploration:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



